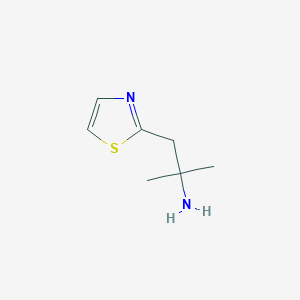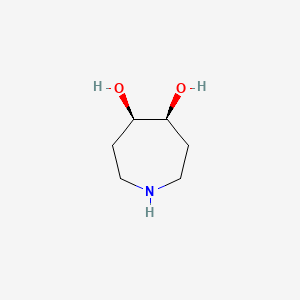![molecular formula C9H9N3O2S B13527414 Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with methyl 2-bromoacetate in the presence of a base, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to yield partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Partially saturated imidazo[4,5-c]pyridine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological and chemical properties.
Benzimidazole: Contains a fused benzene and imidazole ring, showing different reactivity and applications.
Uniqueness
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for further functionalization. Its specific arrangement of nitrogen atoms in the imidazo[4,5-c]pyridine core also contributes to its unique chemical and biological properties .
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
methyl 2-(2-sulfanylidene-3H-imidazo[4,5-c]pyridin-1-yl)acetate |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8(13)5-12-7-2-3-10-4-6(7)11-9(12)15/h2-4H,5H2,1H3,(H,11,15) |
Clave InChI |
VKPCAMKRRKRZED-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C2=C(C=NC=C2)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)


